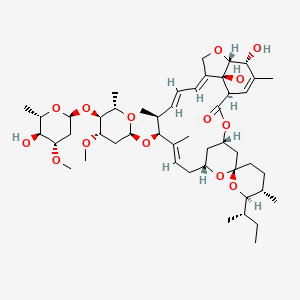

Ivermectin B1a

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Established Antiparasitic Uses

Ivermectin is a medication included on the World Health Organization's List of Essential Medicines . It is a highly effective treatment for a range of parasitic infections in humans and animals, including:

- Onchocerciasis (river blindness)

- Lymphatic filariasis (elephantiasis)

- Strongyloidiasis (threadworm infection)

- Scabies

Research continues to explore the use of ivermectin for other parasitic infections.

Potential Antiviral Applications

Large-scale clinical trials are necessary to determine if ivermectin is effective and safe for the treatment or prevention of COVID-19. Several such trials are currently underway, and the results are eagerly awaited by the scientific community .

Other Research Areas

Scientific research is exploring the potential applications of ivermectin in various other areas, including:

Ivermectin B1a is a potent antiparasitic agent derived from avermectin, a group of macrocyclic lactones. It is primarily used to treat various parasitic infections in both humans and animals. The compound is characterized by its complex structure, which includes a pentacyclic lactone ring and multiple hydroxyl groups, contributing to its biological activity. Ivermectin B1a is one of the two main homologs found in the commercial formulation of ivermectin, with the other being avermectin B1b. The structural difference between these two compounds lies primarily in the substituents at the C25 position, where ivermectin B1a contains a sec-butyl group while avermectin B1b has an isopropyl group .

- Macrolactonization: This reaction forms the lactone ring characteristic of avermectins. It typically involves the condensation of an acid and an alcohol.

- Reduction Reactions: Various hydroxyl groups in the structure can undergo reduction, affecting the compound's reactivity and biological activity.

- Hydrolysis: Under certain conditions, ivermectin B1a can hydrolyze, impacting its stability and efficacy .

Ivermectin B1a exhibits a broad spectrum of biological activities, particularly as an antiparasitic agent. Its mechanisms include:

- Binding to Glutamate-Gated Chloride Channels: Ivermectin B1a binds selectively to these channels in invertebrate nerve and muscle cells, leading to increased permeability to chloride ions. This results in hyperpolarization of the cell membrane, paralysis, and eventual death of the parasites .

- GABA Agonism: The compound also acts as an agonist for gamma-aminobutyric acid (GABA), enhancing GABA's inhibitory effects on neurosynaptic transmission, further contributing to its antiparasitic effects .

- Antiviral Potential: Recent studies have indicated that ivermectin B1a may have antiviral properties against several RNA viruses, including SARS-CoV-2, suggesting potential applications beyond its traditional use .

The synthesis of ivermectin B1a has evolved over time, with recent methods focusing on efficiency and stereochemical control. Key steps in its synthesis include:

- Total Synthesis: Recent advancements have led to more straightforward total syntheses that involve constructing key segments through reactions such as Julia or Wittig coupling followed by macrolactonization .

- Retrosynthetic Analysis: This approach breaks down complex molecules into simpler precursors, allowing for targeted synthesis strategies that enhance yield and purity .

- Stereoselective Techniques: The synthesis often requires careful control over stereochemistry to ensure the correct configuration at various chiral centers within the molecule .

Ivermectin B1a is widely used in medical and veterinary practices for:

- Treatment of Parasitic Infections: It is effective against nematodes and arthropods, making it a staple in treating diseases like river blindness (onchocerciasis) and lymphatic filariasis.

- Veterinary Medicine: Used extensively in livestock and pets to manage parasitic infections.

- Potential Antiviral

Research on ivermectin B1a's interactions reveals:

- Protein Binding: Ivermectin B1a has high protein binding affinity (approximately 93%), which influences its distribution and efficacy within biological systems .

- Molecular Docking Studies: Computational studies have demonstrated differential binding affinities between ivermectin homologs and target proteins associated with viral infections, indicating unique interaction profiles that could guide therapeutic applications .

Ivermectin B1a shares structural similarities with other compounds within the avermectin family and related macrolides. Here are some notable comparisons:

| Compound Name | Structure Differences | Unique Features |

|---|---|---|

| Avermectin B1b | Has an isopropyl group at C25 | Slightly different biological activity profile |

| Milbemycin D | Contains a different lactone structure | Used primarily in veterinary medicine |

| Eprinomectin | Lacks a methyl group at C26 | Approved for use in dairy cattle without milk withdrawal |

| Doramectin | Contains additional methyl groups | Broader spectrum against nematodes |

Ivermectin B1a stands out due to its specific binding properties and efficacy against a wide range of parasites while also showing potential antiviral activity not observed in all similar compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 330 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 327 of 330 companies with hazard statement code(s):;

H300 (99.39%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (83.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H361 (50.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (11.31%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (11.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (48.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (85.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (12.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of rosacea

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX22 - Ivermectin

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02C - Antinematodal agents

P02CF - Avermectines

P02CF01 - Ivermectin

Mechanism of Action

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

70288-86-7

Absorption Distribution and Excretion

Ivermectin is metabolized in the liver, and ivermectin and/or its metabolites are excreted almost exclusively in the feces over an estimated 12 days, with less than 1% of the administered dose excreted in the urine.

The volume of distribution is 3 to 3.5 L/kg and it does not cross the blood-brain barrier.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

2. Crump A. Ivermectin: enigmatic multifaceted 'wonder' drug continues to surprise and exceed expectations. J Antibiot (Tokyo). 2017 May;70(5):495-505. doi: 10.1038/ja.2017.11. Epub 2017 Feb 15. PMID: 28196978.

3. Campbell WC. History of avermectin and ivermectin, with notes on the history of other macrocyclic lactone antiparasitic agents. Curr Pharm Biotechnol. 2012 May;13(6):853-65. doi: 10.2174/138920112800399095. PMID: 22039784.

4. Panahi Y, Poursaleh Z, Goldust M. The efficacy of topical and oral ivermectin in the treatment of human scabies. Ann Parasitol. 2015;61(1):11-6. PMID: 25911032.

5. Banerjee K, Nandy M, Dalai CK, Ahmed SN. The Battle against COVID 19 Pandemic: What we Need to Know Before we "Test Fire" Ivermectin. Drug Res (Stuttg). 2020 Aug;70(8):337-340. doi: 10.1055/a-1185-8913. Epub 2020 Jun 19. PMID: 32559771; PMCID: PMC7417290.